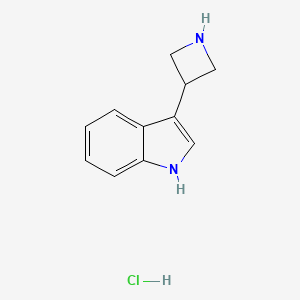

3-(Azetidin-3-yl)-1H-indole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Azetidin-3-yl)-1H-indole hydrochloride is a chemical compound that features an azetidine ring fused to an indole structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-1H-indole hydrochloride typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized from azetidin-3-one through a series of reactions, including the Horner–Wadsworth–Emmons reaction and aza-Michael addition.

Coupling with Indole: The azetidine derivative is then coupled with an indole precursor under specific conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Azetidin-3-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the azetidine or indole rings.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have highlighted the potential of azetidinyl compounds, including 3-(azetidin-3-yl)-1H-indole hydrochloride, in cancer therapy. For instance, a patent (WO2021215545A1) discusses the use of azetidinyl derivatives as inhibitors in combination therapies targeting specific mutations in cancer cells, such as KRAS-G12C mutations. These compounds are designed to enhance the efficacy of existing anticancer agents by targeting multiple pathways involved in tumor growth and survival .

Neuropharmacology

The compound is also being investigated for its role in neuropharmacological applications. A study focused on monoacylglycerol lipase (MAGL), an enzyme implicated in neurodegenerative diseases and psychiatric disorders, demonstrated that modifications to azetidine scaffolds can yield potent MAGL inhibitors. These inhibitors may help regulate endocannabinoid levels in the brain, providing a therapeutic avenue for conditions like anxiety and depression .

Case Study 1: Anticancer Efficacy

In vitro studies have demonstrated that certain azetidinyl compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from the azetidine scaffold were tested against breast cancer cells, showing IC50 values indicating effective growth inhibition .

Case Study 2: Neuroprotective Properties

Research exploring the neuroprotective effects of MAGL inhibitors has shown that these compounds can modulate neurotransmitter release and reduce neuroinflammation. A series of experiments indicated that specific modifications to the azetidine structure enhanced brain uptake and efficacy in animal models of neurodegeneration .

Data Table: Summary of Research Findings

Mécanisme D'action

The mechanism of action of 3-(Azetidin-3-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The azetidine ring and indole structure allow it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Azetidin-3-yl)-1H-indole: Without the hydrochloride salt, this compound has similar structural properties but different solubility and reactivity.

4-(Azetidin-3-yl)morpholine hydrochloride: Another azetidine derivative with a different heterocyclic ring, used in various chemical applications.

Uniqueness

3-(Azetidin-3-yl)-1H-indole hydrochloride is unique due to its combination of the azetidine and indole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Activité Biologique

3-(Azetidin-3-yl)-1H-indole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the formation of the azetidine ring and subsequent attachment to the indole structure. Various synthetic routes have been explored, including:

- N-Alkylation : Utilizing alkyl halides to introduce azetidine moieties.

- Cyclization Reactions : Employing cyclization methods to form the indole structure.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.075 | Induces apoptosis and inhibits cell proliferation |

| Hs578T (Triple-negative breast cancer) | 0.033 | Disrupts microtubule dynamics |

| A549 (Lung) | 0.620 | Modulates signaling pathways involved in cell survival |

The compound's mechanism involves tubulin destabilization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating potential use as an antibacterial agent:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound interacts with specific kinases involved in cancer progression, leading to reduced cell proliferation.

- Microtubule Disruption : By binding to tubulin, it prevents proper microtubule assembly, essential for mitosis.

- Apoptotic Pathways Activation : It triggers intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells :

- Antimicrobial Evaluation :

Propriétés

IUPAC Name |

3-(azetidin-3-yl)-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)10(7-13-11)8-5-12-6-8;/h1-4,7-8,12-13H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVRGQVYLWYZLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CNC3=CC=CC=C32.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-34-1 |

Source

|

| Record name | 1H-Indole, 3-(3-azetidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.